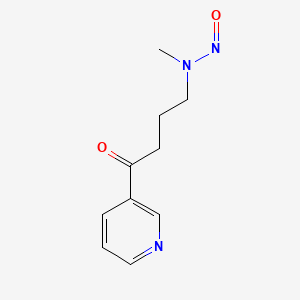

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone

Übersicht

Beschreibung

Es handelt sich um ein starkes Karzinogen, das in gepökeltem Tabak gefunden wird und bei der Verbrennung von Tabakprodukten entsteht . Diese Verbindung spielt eine bedeutende Rolle bei der Karzinogenität, die mit dem Tabakkonsum verbunden ist.

Vorbereitungsmethoden

Nicotin-Derivat-Nitrosamin-Keton kann auf verschiedene Weise synthetisiert werden. Eine effiziente Synthese beinhaltet die Verwendung von tert-Butylnitrit unter lösungsmittelfreien Bedingungen . Diese Methode ist vorteilhaft aufgrund ihres breiten Substratspektrums, der metall- und säurefreien Bedingungen sowie der hervorragenden Ausbeuten. Eine andere Methode beinhaltet die Nitrosrierung von sekundären Aminen unter Verwendung des [NO+·Crown·H(NO3)2-]-Komplexes, der eine stabile und effiziente Quelle für Nitrosoniumionen unter milden Bedingungen liefert .

Analyse Chemischer Reaktionen

Nicotin-Derivat-Nitrosamin-Keton unterliegt verschiedenen Arten von chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Die Verbindung ist zunächst ein Prokarzinogen, das aktiviert werden muss, um seine Wirkungen zu entfalten. Diese Aktivierung wird hauptsächlich durch Enzyme der Cytochrom-Pigment-Multigenfamilie durchgeführt, die Hydroxylierungsreaktionen katalysieren . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind DNA-Addukte, die für den karzinogenen Prozess entscheidend sind .

Wissenschaftliche Forschungsanwendungen

Carcinogenic Properties

NNK is primarily known for its carcinogenic effects, particularly in the lungs and oral cavity. It is formed during the curing and processing of tobacco and is one of the most potent carcinogens found in smokeless tobacco products. The following points summarize its carcinogenic mechanisms:

- Metabolic Activation : NNK undergoes metabolic activation via cytochrome P450 enzymes, leading to the formation of electrophilic species that can bind to DNA, resulting in mutagenic lesions . This process is critical in the induction of tumors in various tissues.

- DNA Adduct Formation : The binding of these electrophiles to DNA results in the formation of DNA adducts, which are crucial for understanding the mutagenic potential of NNK. Studies have identified specific adducts formed with deoxycytidine and other nucleotides .

- Organ-Specific Carcinogenesis : NNK has been shown to induce tumors specifically in the lungs, nasal cavity, and oral cavity of laboratory animals, highlighting its organ-specific carcinogenicity .

Analytical Applications

NNK serves as a critical marker for assessing tobacco exposure and evaluating cancer risk associated with tobacco products:

- Biomarker for Tobacco Exposure : The detection of NNK or its metabolites in biological samples (e.g., urine) serves as a biomarker for tobacco use and helps assess individual cancer risk related to tobacco consumption .

- Environmental Monitoring : Analytical methods have been developed for detecting NNK in environmental samples, aiding in the assessment of pollution from tobacco products .

Therapeutic Research

Despite its harmful effects, there is ongoing research into potential therapeutic applications related to NNK:

- Cancer Treatment Studies : Understanding the mechanisms by which NNK induces cancer may lead to novel therapeutic strategies targeting specific pathways involved in tumorigenesis. For instance, inhibitors that target cytochrome P450 enzymes could potentially reduce the activation of NNK .

- Antimutagenic Agents : Some studies have explored natural compounds that may counteract the effects of nitrosamines like NNK. For example, extracts from certain plants have shown potential antimutagenic properties against NNK-induced mutations .

Case Studies and Research Findings

Several key studies highlight the implications of NNK in cancer research:

Wirkmechanismus

The carcinogenic effects of nicotine-derived nitrosamine ketone are mediated through its activation by enzymes such as cytochrome P450. This activation leads to the formation of reactive intermediates that can form DNA adducts, resulting in mutations and cancer initiation . The compound also binds to the nicotinic acetylcholine receptor, promoting tumor growth by enhancing cell proliferation, survival, migration, and invasion .

Vergleich Mit ähnlichen Verbindungen

Nicotin-Derivat-Nitrosamin-Keton ist eines von mehreren tabakspezifischen Nitrosaminen, darunter N’-Nitrosonornicotin und N-Nitrosodimethylamin . Im Vergleich zu diesen Verbindungen gilt Nicotin-Derivat-Nitrosamin-Keton als das stärkste Karzinogen . Seine einzigartige Struktur und Reaktivität machen es zu einem wichtigen Ziel für die Forschung zur tabakbedingten Karzinogenese.

Ähnliche Verbindungen umfassen:

- N’-Nitrosonornicotin

- N-Nitrosodimethylamin

- N-Nitrosopyrrolidin

Diese Verbindungen teilen ähnliche Aktivierungs- und Karzinogenitätswege, unterscheiden sich aber in ihrer Potenz und ihren spezifischen biologischen Wirkungen .

Biologische Aktivität

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone, commonly referred to as NNK, is a potent tobacco-specific nitrosamine that is primarily derived from nicotine. It has garnered significant attention due to its role as a carcinogen and its various biological activities, particularly in the context of tobacco exposure.

- Chemical Formula : C₉H₁₁N₃O

- Molecular Weight : 165.20 g/mol

NNK is known for its metabolic activation to form reactive intermediates that can interact with DNA, leading to mutagenesis and subsequent tumorigenesis.

Carcinogenicity

NNK is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC). Its carcinogenic potential is attributed to its ability to form DNA adducts, which are critical in the initiation of cancer. The metabolic activation of NNK leads to the formation of 4-(3-pyridyl)-4-oxobutyl (POB)-DNA adducts, which have been identified in various studies involving both in vitro and in vivo models .

-

Metabolic Activation :

- NNK undergoes metabolic activation primarily through cytochrome P450 enzymes, leading to the formation of electrophilic species that can bind to DNA .

- The major pathways include alpha-hydroxylation and carbonyl reduction, with the formation of the proximal metabolite 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), which is less biologically active but can be further metabolized .

- Induction of Tumorigenesis :

Immune Modulation

NNK has been shown to influence immune responses by modulating cytokine release. In human macrophages, NNK activates pathways that lead to increased release of tumor necrosis factor (TNF) while inhibiting interleukin-10 synthesis, indicating a potential role in immune evasion during tumor development .

Inhibition of Cellular Functions

Research indicates that chronic exposure to NNK can inhibit essential cellular functions such as thiamin uptake in pancreatic acinar cells. This inhibition correlates with decreased expression levels of thiamin transporters (THTR-1 and THTR-2) at both protein and mRNA levels .

Table: Summary of Key Studies on NNK

Metabolism and Detoxification

The metabolism of NNK varies across different tissues:

- Liver : Highest metabolism capacity (~80%), with significant alpha-hydroxylation leading to DNA-reactive intermediates.

- Lung : Lower metabolism (~23%), primarily through oxidative pathways.

- Kidney : Moderate metabolism (~32%), with detoxification pathways being less effective compared to liver tissue .

Eigenschaften

IUPAC Name |

N-methyl-N-(4-oxo-4-pyridin-3-ylbutyl)nitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c1-13(12-15)7-3-5-10(14)9-4-2-6-11-8-9/h2,4,6,8H,3,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLAQQSHRLBFIEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCC(=O)C1=CN=CC=C1)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 | |

| Record name | 4-(N-NITROSO-N-METHYLAMINO)-1-(3-PYRIDYL)-1-BUTANONE (NNK) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20796 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3020881 | |

| Record name | 4-(N-Methyl-N-nitrosamino)-1-(3-pyridyl)-1-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4-(n-nitroso-n-methylamino)-1-(3-pyridyl)-1-butanone (nnk) is a pale yellow crystalline solid. (NTP, 1992), Pale yellow solid; [CAMEO] White solid; [MSDSonline], Solid | |

| Record name | 4-(N-NITROSO-N-METHYLAMINO)-1-(3-PYRIDYL)-1-BUTANONE (NNK) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20796 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-(N-Nitrosomethylamino)-1-(3-pyridyl)-1-butanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7858 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011603 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

10 to 50 mg/mL at 65.3 °F (NTP, 1992), Soluble in water and organic solvents | |

| Record name | 4-(N-NITROSO-N-METHYLAMINO)-1-(3-PYRIDYL)-1-BUTANONE (NNK) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20796 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-(N-Nitrosomethylamino)-1-(3-pyridyl)-1-butanone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7771 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

less than 1 (NTP, 1992) | |

| Record name | 4-(N-NITROSO-N-METHYLAMINO)-1-(3-PYRIDYL)-1-BUTANONE (NNK) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20796 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Mechanism of Action |

The metabolic activation of NNK and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) to DNA adducts is critical for the expression of their carcinogenic activities. The metabolic activation process has been documented extensively in laboratory animals. Cytochrome P450 enzymes are the principal catalysts of this process, and those in the 2A family appear to be the most efficient in both humans and laboratory animals. NNK is a genotoxic compound. It was shown to be mutagenic in bacteria, in rodent fibroblasts and in human lymphoblastoid cells in vitro. It caused cytogenic effects in a variety of mammalian cells in vitro and induced transformation of the pancreatic duct cells of hamsters. In vivo, NNK induced micronucleus formation in the bone marrow of mice and DNA strand breaks in the hepatocytes of rats and hamsters. NNAL was reported to be mutagenic in Salmonella in a single study. In addition to the classical mechanisms of carcinogenesis that proceed through the formation of DNA adducts, NNK also binds to nicotinic and other receptors, which leads to downstream effects that contribute to the development of cancer. These effects have been observed in experimental systems including pancreatic and lung cells from humans and laboratory animals., 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone and N'-nitrosonornicotine are the most abundant strong carcinogens in smokeless tobacco; uptake and metabolic activation in smokeless tobacco users have been clearly observed. In rats, combined application of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone and N'-nitrosonornicotine induced oral tumors consistent with their induction by smokeless tobacco. One of the mechanisms of carcinogenicity is cytochrome P450-mediated alpha-hydroxylation, which leads to the formation of DNA and hemoglobin adducts that are commonly detected in users of tobacco., Structure-activity studies suggest that both DNA methylation and pyridyloxobutylation are important in NNK-induced lung tumorigenesis in rats., Persistent O6-MeGua is the critical determinant of lung tumor induction in A/J mice, but does not account for differences in sensitivity to NNK induced lung tumorigenesis between A/J and C57BL/6 mice. ... Levels of O6-methylguanine (O6-MedGuo) measured 96 hr after treatment of A/J mice correlate strongly with tumor multiplicity, independent of the source of the methylating agent, e.g. NNK ... . In addition, GC to AT transitions in codon 12 of the K-ras gene are observed in a high percentage of lung tumors induced by NNK in A/J mice, consistent with the importance of O6-MeGua. ... Pyridyloxobutyl adducts inhibit O6-alkylguanine-DNA alkyltransferase (AGT), the enzyme responsible for the repair of O6-MedGuo. Since O6-MedGuo is also formed by metabolic activation of NNK, this phenomenon is probably important in the persistence of O6-MedGuo in NNK-exposed tissues., For more Mechanism of Action (Complete) data for 4-(N-Nitrosomethylamino)-1-(3-pyridyl)-1-butanone (13 total), please visit the HSDB record page. | |

| Record name | 4-(N-Nitrosomethylamino)-1-(3-pyridyl)-1-butanone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7771 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Light-yellow crystalline soild | |

CAS No. |

64091-91-4, 64091-50-5 | |

| Record name | 4-(N-NITROSO-N-METHYLAMINO)-1-(3-PYRIDYL)-1-BUTANONE (NNK) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20796 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64091-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butanone, 4-(methylnitrosamino)-1-(3-pyridyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064091505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NNK (carcinogen) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064091914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(N-Methyl-N-nitrosamino)-1-(3-pyridyl)-1-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butanone, 4-(methylnitrosoamino)-1-(3-pyridinyl)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(N-NITROSOMETHYLAMINO)-1-(3-PYRIDYL)-1-BUTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7S395EDO61 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-(N-Nitrosomethylamino)-1-(3-pyridyl)-1-butanone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7771 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011603 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

151 to 153 °F (NTP, 1992), 63 °C, 64 °C | |

| Record name | 4-(N-NITROSO-N-METHYLAMINO)-1-(3-PYRIDYL)-1-BUTANONE (NNK) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20796 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-(N-Nitrosomethylamino)-1-(3-pyridyl)-1-butanone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7771 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011603 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.